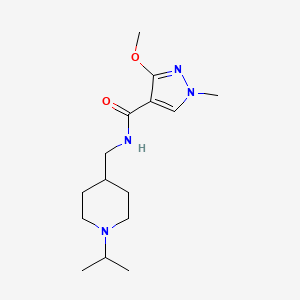

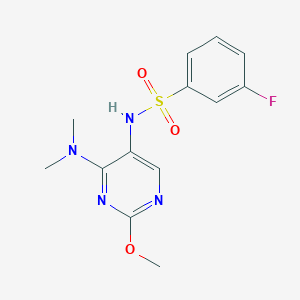

![molecular formula C13H10N2OS2 B2871600 3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1154244-40-2](/img/structure/B2871600.png)

3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as thienopyrimidines. These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered aromatic ring with one sulfur atom . Pyrimidine is a 6-membered ring with four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thienopyrimidine core, with a methylphenyl group attached at the 3-position and a thioxo group at the 2-position .Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the functional groups present in the molecule. The thioxo group might be susceptible to reactions with electrophiles, and the aromatic rings might undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings might contribute to its stability and the sulfur atom might influence its reactivity .Scientific Research Applications

Antitumor Agents

The compound has been used in the design and synthesis of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents . The antiproliferative activity of these compounds against SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703 cancer cell lines has been evaluated . The most promising compound had a remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells .

EZH2 Inhibitors

The compound has been used in the synthesis of substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene repression. Inhibitors of EZH2 are being investigated for their potential to treat cancer .

Apoptosis Inducers

The compound has been shown to significantly affect lymphoma cell morphology, induce the apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration . This indicates its potential as a therapeutic agent in lymphoma treatment .

Anti-inflammatory Agents

Derivatives of the compound, specifically 7-deazaadenine derivatives, have been reported to possess significant anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .

Antifungal and Antibacterial Agents

7-deazaadenine derivatives of the compound have also been reported to possess antifungal and antibacterial activities . This indicates potential applications in the treatment of fungal and bacterial infections .

A1-Adenosine Receptor Antagonists

Some 4-substituted aminopyrrolo[2,3-d]pyrimidine derivatives, which can be regarded as analogues of the compound, are known to be selective A1-adenosine receptor antagonists . This suggests potential applications in the treatment of conditions like Parkinson’s disease and dementia .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(3-methylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-8-3-2-4-9(7-8)15-12(16)11-10(5-6-18-11)14-13(15)17/h2-7H,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBFFNWNSCYBCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

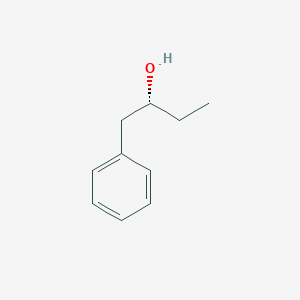

![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide](/img/structure/B2871517.png)

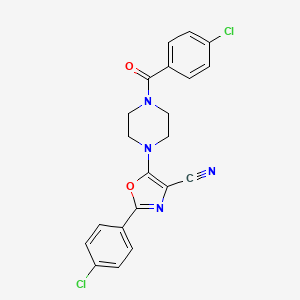

![N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2871524.png)

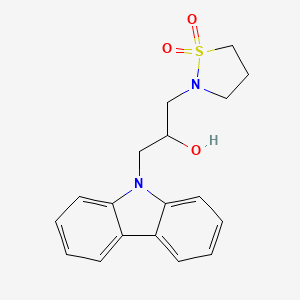

![2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2871525.png)

![Prop-2-enyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2871526.png)

![3,4,5-Triethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2871528.png)

![3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871538.png)